

4-Ethynyl-2-methylpyridine CAS 30413-56-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethynyl-2-methylpyridine**

Cat. No.: **B1399146**

[Get Quote](#)

An In-depth Technical Guide to **4-Ethynyl-2-methylpyridine**: Synthesis, Properties, and Applications

Foreword

Welcome to a comprehensive technical guide on **4-Ethynyl-2-methylpyridine** (CAS 30413-56-0). As a senior application scientist, my goal is to provide researchers, chemists, and drug development professionals with a detailed and practical understanding of this versatile heterocyclic building block. This guide moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing self-validating protocols. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.

Introduction and Significance

4-Ethynyl-2-methylpyridine, also known as (2-Methylpyridin-4-yl)acetylene or 4-Ethynyl-2-picoline, is a key intermediate in organic synthesis.^[1] Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the strategic introduction of the 2-methylpyridine core into a wide array of target molecules, making it particularly relevant in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical and spectroscopic characteristics of **4-Ethynyl-2-methylpyridine** are summarized below.

Physicochemical Properties

The physical and chemical properties of **4-Ethynyl-2-methylpyridine** determine its handling, storage, and reaction conditions.

Property	Value	Source
CAS Number	30413-56-0	[2][3]
Molecular Formula	C ₈ H ₇ N	[3][4]
Molecular Weight	117.15 g/mol	[3]
IUPAC Name	4-ethynyl-2-methylpyridine	
Appearance	Solid	
Boiling Point	188.9 ± 28.0 °C at 760 mmHg	
pKa (conjugate acid)	~5.98 (estimated based on 4-methylpyridine)	[5]
Solubility	Soluble in water	[6]
Purity	Typically ≥98%	[7]

Note: The pKa value is an estimation based on the parent compound, 4-methylpyridine. The ethynyl group may slightly alter the basicity of the pyridine nitrogen.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from the supplier for a specific batch, the following provides an expert prediction of the key spectroscopic features of **4-Ethynyl-2-methylpyridine**, which is crucial for reaction monitoring and structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl, acetylenic, and pyridine ring protons.

- Methyl Protons (C₂-CH₃): A singlet around δ 2.5 ppm.
- Pyridine Protons (H₃, H₅, H₆): A set of signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, H₃ and H₅ will likely appear as doublets or singlets, while H₆ will be a doublet. The proton adjacent to the nitrogen (H₆) is expected to be the most downfield.
- Acetylenic Proton (C≡C-H): A sharp singlet around δ 3.0-3.5 ppm.

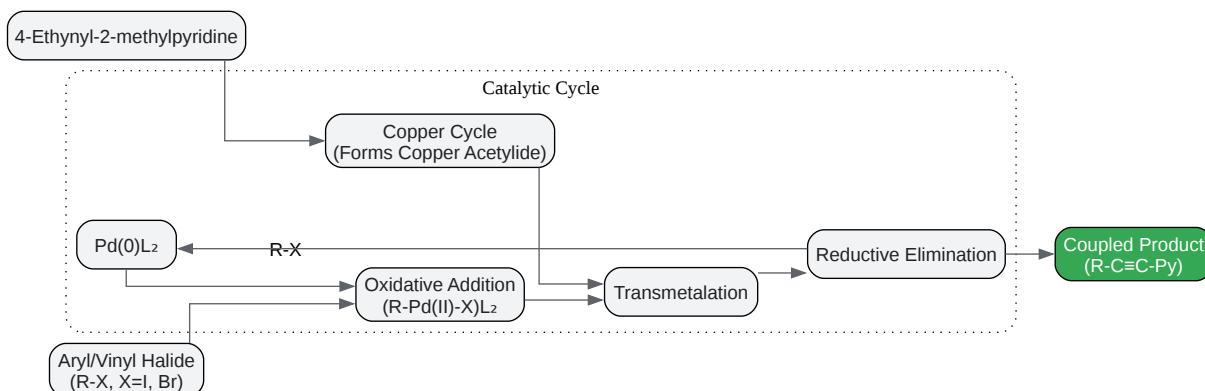
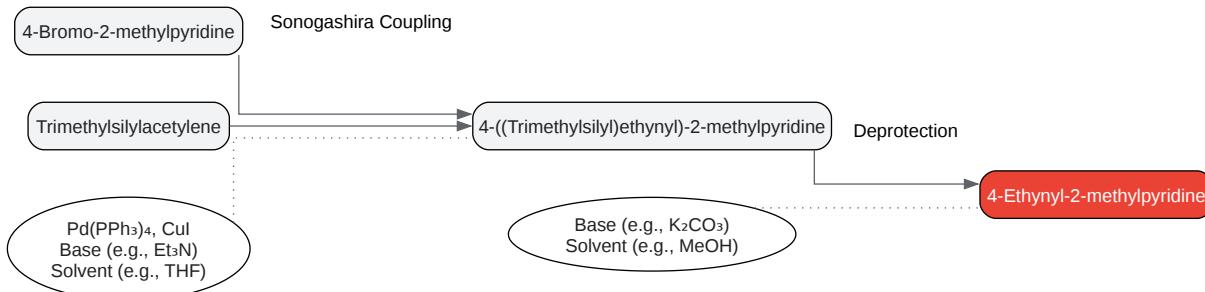
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Methyl Carbon (C₂-CH₃): A signal around δ 20-25 ppm.
- Pyridine Carbons: Signals in the range of δ 120-150 ppm, with the carbon bearing the methyl group (C₂) and the carbon adjacent to the nitrogen (C₆) appearing further downfield.
- Alkynyl Carbons (C≡C-H): Two distinct signals between δ 70-90 ppm.

IR (Infrared) Spectroscopy:

- C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
- C≡C stretch: A weaker absorption around 2100-2200 cm⁻¹.
- C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
- C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.

Mass Spectrometry (MS):



- Molecular Ion (M⁺): A prominent peak at m/z = 117.[\[4\]](#)
- Key Fragmentation: Loss of the acetylenic proton, the methyl group, or cleavage of the pyridine ring.

Synthesis and Reactivity

The synthetic utility of **4-Ethynyl-2-methylpyridine** is primarily centered around the reactivity of its terminal alkyne. It is both synthesized from and utilized in one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira coupling.

Synthetic Pathway via Sonogashira Coupling

The most logical and widely applicable method for the synthesis of **4-Ethynyl-2-methylpyridine** is the Sonogashira cross-coupling reaction. This involves the reaction of a 4-halo-2-methylpyridine (typically bromo or iodo) with a protected acetylene source, followed by deprotection.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heterocyclic Alkynes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. 4-ethynyl-2-Methylpyridine | 30413-56-0 [chemicalbook.com]
- 3. 30413-56-0|4-Ethynyl-2-methylpyridine|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 4-ethynyl-2-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. eMolecules 4-Ethynyl-2-methylpyridine | 30413-56-0 | 1G | Purity: 98%, | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [4-Ethynyl-2-methylpyridine CAS 30413-56-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399146#4-ethynyl-2-methylpyridine-cas-30413-56-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com